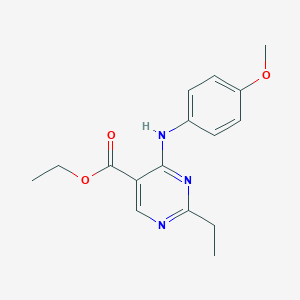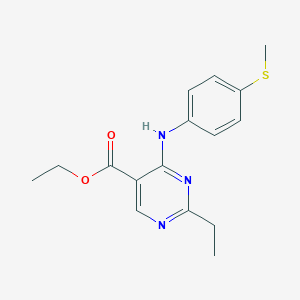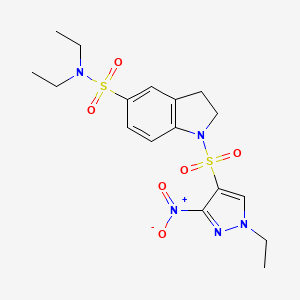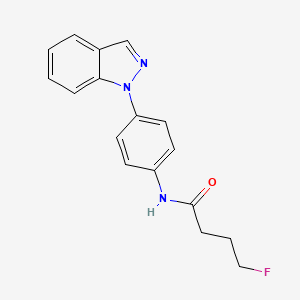![molecular formula C22H24F3N3O2 B7434196 N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves its binding to the 5-HT1B receptor. This binding activates the receptor, which leads to a series of intracellular signaling events. These events ultimately result in the modulation of neurotransmitter release, which can affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide are diverse and complex. This compound has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of ion channels and transporters, which can have downstream effects on neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide in lab experiments is its high selectivity for the 5-HT1B receptor. This selectivity allows researchers to study the specific effects of activating this receptor without the confounding effects of non-specific binding. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve robust effects in some experimental paradigms.
Direcciones Futuras
There are many potential future directions for research on N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide. One area of interest is in the development of more potent and selective agonists for the 5-HT1B receptor. Another area of research could be in the study of the downstream effects of receptor activation, particularly in the context of mood and anxiety disorders. Additionally, this compound could be used as a tool to study the role of the 5-HT1B receptor in other physiological processes, such as appetite regulation and pain perception.
Conclusion:
In conclusion, N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide is a chemical compound that has many potential applications in scientific research. Its selectivity for the 5-HT1B receptor makes it an interesting subject for the study of mood, anxiety, and appetite regulation. However, its relatively low potency may limit its usefulness in some experimental paradigms. Overall, there is still much to be learned about the biochemical and physiological effects of this compound, and there are many potential future directions for research in this area.
Métodos De Síntesis
The synthesis of N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide involves the reaction of 3-(benzyl(methyl)amino)butylamine with 4-(trifluoromethoxy)indole-2-carboxylic acid in the presence of a coupling agent. The reaction is typically carried out in a solvent such as dimethylformamide or dichloromethane. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide has been used in a variety of scientific research applications. One of the most common applications is in the study of serotonin receptors. This compound has been found to be a potent and selective agonist for the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and appetite.
Propiedades
IUPAC Name |
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O2/c1-15(28(2)14-16-7-4-3-5-8-16)11-12-26-21(29)19-13-17-18(27-19)9-6-10-20(17)30-22(23,24)25/h3-10,13,15,27H,11-12,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBGZUFEGKUALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
![4-(4-chlorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7434125.png)
![Methyl 2-(4-tert-butylphenyl)-2-[[3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]amino]acetate](/img/structure/B7434132.png)




![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
